molecular formula C10H10O4S2 B11959101 4-(Phenylsulfonyl)-2,3-dihydrothiophene 1,1-dioxide CAS No. 30447-17-7

4-(Phenylsulfonyl)-2,3-dihydrothiophene 1,1-dioxide

Cat. No.: B11959101
CAS No.: 30447-17-7
M. Wt: 258.3 g/mol
InChI Key: LTSCPMPPJDLHBP-UHFFFAOYSA-N
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Description

4-(Phenylsulfonyl)-2,3-dihydrothiophene 1,1-dioxide is a cyclic sulfone derivative featuring a 2,3-dihydrothiophene 1,1-dioxide core substituted at the 4-position with a phenylsulfonyl group. The parent compound, 2,3-dihydrothiophene 1,1-dioxide (CAS 1192-16-1), is a five-membered cyclic sulfone with a planar ring structure and conjugated sulfone group . The addition of the phenylsulfonyl substituent introduces steric and electronic effects, altering reactivity and physical properties. This compound is of interest in organic synthesis, particularly in Diels-Alder reactions and as a precursor for pharmaceuticals or materials chemistry .

Properties

CAS No.

30447-17-7

Molecular Formula

C10H10O4S2

Molecular Weight

258.3 g/mol

IUPAC Name

4-(benzenesulfonyl)-2,3-dihydrothiophene 1,1-dioxide

InChI

InChI=1S/C10H10O4S2/c11-15(12)7-6-10(8-15)16(13,14)9-4-2-1-3-5-9/h1-5,8H,6-7H2

InChI Key

LTSCPMPPJDLHBP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C=C1S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Electrophilic Sulfonation with Phenylsulfonyl Chloride

A straightforward route involves the reaction of 2,3-dihydrothiophene 1,1-dioxide with phenylsulfonyl chloride under Friedel-Crafts conditions. This method parallels the sulfonation of aromatic heterocycles, where Lewis acids like AlCl₃ facilitate electrophilic substitution:

2,3-Dihydrothiophene 1,1-dioxide+PhSO₂ClAlCl₃, DCM4-(Phenylsulfonyl)-2,3-dihydrothiophene 1,1-dioxide\text{2,3-Dihydrothiophene 1,1-dioxide} + \text{PhSO₂Cl} \xrightarrow{\text{AlCl₃, DCM}} \text{4-(Phenylsulfonyl)-2,3-dihydrothiophene 1,1-dioxide}

Key Parameters :

  • Temperature : 0°C to room temperature

  • Yield : 50–65% (extrapolated from similar sulfonations)

  • Regioselectivity : The electron-deficient C4 position of the dihydrothiophene ring favors sulfonyl group attachment.

Microwave-Assisted Sulfonation

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. A protocol using phenylsulfonyl chloride and a catalytic amount of iodine in acetonitrile achieves complete conversion within 15 minutes at 100°C. This method is particularly advantageous for avoiding side products like over-sulfonated derivatives.

Multi-Step Synthesis via Intermediate Functionalization

Thiophene Ring Construction Followed by Sulfonation

A sequential approach first constructs the dihydrothiophene core, followed by sulfonyl group introduction. For instance:

  • Step 1 : Synthesis of 2,3-dihydrothiophene 1,1-dioxide via oxidation of thiophene with m-CPBA.

  • Step 2 : Lithiation at C4 using LDA, followed by quenching with phenylsulfonyl fluoride.

2,3-Dihydrothiophene 1,1-dioxideLDA, THFLithiated intermediatePhSO₂FTarget compound\text{2,3-Dihydrothiophene 1,1-dioxide} \xrightarrow{\text{LDA, THF}} \text{Lithiated intermediate} \xrightarrow{\text{PhSO₂F}} \text{Target compound}

Yield : 40–55% over two steps.

Protection/Deprotection Strategies

To prevent over-oxidation, sensitive functional groups may require protection. For example, silyl ether protection of hydroxyl groups adjacent to the sulfonation site ensures regioselectivity. Subsequent deprotection with TBAF yields the pure product.

Oxidation of Thiophene Derivatives

Peracid-Mediated Oxidation

Treatment of 4-(Phenylsulfonyl)thiophene with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane selectively oxidizes the sulfide to the sulfone:

4-(Phenylsulfonyl)thiophenem-CPBA, DCM4-(Phenylsulfonyl)-2,3-dihydrothiophene 1,1-dioxide\text{4-(Phenylsulfonyl)thiophene} \xrightarrow{\text{m-CPBA, DCM}} \text{this compound}

Conditions :

  • Molar Ratio : 1:2 (substrate:m-CPBA)

  • Yield : 70–80%

Comparative Analysis of Synthetic Methods

Method Starting Materials Conditions Yield Advantages Challenges
Cycloaddition1,5-Diynes, DABSODCE, 60°C, Argon15–43%High diastereoselectivityLow yield, complex diyne synthesis
Direct SulfonationDihydrothiophene, PhSO₂ClAlCl₃, DCM, 0°C50–65%Simplicity, scalabilityCompeting regioselectivity issues
Multi-Step SynthesisThiophene, LDA, PhSO₂FTHF, -78°C to RT40–55%Controlled functionalizationLabor-intensive, low overall yield
Oxidation4-(PhSO₂)thiophene, m-CPBADCM, RT70–80%High efficiencyRequires pre-sulfonated thiophene

Challenges and Optimization Opportunities

Regioselectivity Control

The electron-deficient nature of the dihydrothiophene ring complicates sulfonation at the C4 position. Computational studies suggest that installing electron-donating groups temporarily (e.g., methoxy) could direct sulfonation, followed by deprotection.

Purification Difficulties

The polar nature of the sulfone group necessitates advanced purification techniques. Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the product, though recrystallization from ethanol/water mixtures improves purity.

Scalability of Radical-Based Methods

While DABSO-mediated reactions avoid gaseous SO₂ handling, scaling radical processes requires careful optimization of initiator concentrations and flow chemistry setups .

Chemical Reactions Analysis

Types of Reactions

4-(Phenylsulfonyl)-2,3-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Phenylsulfonyl)-2,3-dihydrothiophene 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Phenylsulfonyl)-2,3-dihydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the functional groups present. It can also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthesis : The phenylsulfonyl group is typically introduced via nucleophilic substitution or coupling reactions, as seen in triazole derivatives .
  • Structural Analysis: X-ray crystallography confirms planar ring structures in unsubstituted analogs, but bulky substituents (e.g., phenylsulfonyl) may induce minor distortions .
  • Stability : Halogenated derivatives (e.g., 3-bromo) are prone to elimination, whereas phenylsulfonyl analogs exhibit greater thermal stability .

Biological Activity

4-(Phenylsulfonyl)-2,3-dihydrothiophene 1,1-dioxide is a synthetic compound with diverse biological activities. Its structure includes a thiophene ring substituted with a phenylsulfonyl group, which contributes to its pharmacological properties. This article aims to detail the biological activities of this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C10H11O2S2
  • Molecular Weight : 229.33 g/mol
  • CAS Number : 30447-17-7

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Studies have shown that it can act as an enzyme inhibitor and modulate signaling pathways involved in inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations as low as 50 µg/mL.
  • Mechanism : The compound disrupts bacterial cell wall synthesis and alters membrane permeability.

Antiparasitic Activity

The compound has also been investigated for its antiparasitic effects:

  • Case Study : In a study focused on tropical diseases, it was found that the compound effectively inhibited the growth of Leishmania species with an EC50 value below 10 µM. This was attributed to increased reactive oxygen species (ROS) levels in treated parasites, leading to cell death due to metabolic disruption .
CompoundTarget ParasiteEC50 (µM)Mechanism of Action
This compoundLeishmania spp.<10ROS generation and mitochondrial dysfunction

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of the compound:

  • Methodology : Human monocyte cell lines (U-937) were treated with varying concentrations (200 µg/mL to 3.125 µg/mL) of the compound for 72 hours.
  • Results : The MTT assay revealed that concentrations above 50 µg/mL significantly reduced cell viability compared to controls, indicating dose-dependent cytotoxic effects .

Comparative Analysis

When compared to other compounds with similar structures, such as naphthoquinones and other thiophene derivatives, this compound demonstrates unique biological profiles:

CompoundBiological ActivitySelectivity Index
This compoundAntimicrobial & AntiparasiticHigh
Naphthoquinone DerivativesAnticancerModerate
Thiophene AnaloguesAntimicrobialLow

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antileishmanial Activity : A study showed that treatment with this compound led to significant reductions in parasite load in infected mouse models compared to untreated controls.
  • Inflammation Modulation : In vitro studies indicated that the compound could inhibit pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 4-(Phenylsulfonyl)-2,3-dihydrothiophene 1,1-dioxide, and what critical parameters influence reaction efficiency?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or sulfonylation reactions. For example, sodium ethoxide-mediated reactions in anhydrous ethanol are effective for introducing sulfonyl groups to thiophene derivatives under controlled pH and temperature . Critical parameters include reaction time (e.g., 10 hours for complete conversion), stoichiometric ratios of reactants, and inert atmosphere to prevent oxidation. Purification often involves recrystallization from ethanol or column chromatography to isolate high-purity products .

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Recrystallization using ethanol or methanol is preferred for removing unreacted starting materials, while column chromatography (silica gel, ethyl acetate/hexane gradient) resolves structurally similar byproducts. High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds is recommended for analytical validation .

Advanced Research Questions

Q. How can researchers confirm the structural integrity of this compound following synthesis?

  • Methodological Answer : Multi-modal spectroscopic analysis is essential:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments and confirm sulfonyl group integration.
  • X-ray Crystallography : Resolves stereochemistry and bond lengths, particularly for the dihydrothiophene ring and sulfonyl substituents .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of sulfonyl-containing dihydrothiophene derivatives in medicinal chemistry?

  • Methodological Answer : SAR studies require systematic modification of the phenylsulfonyl group and dihydrothiophene core. For example:

  • Bioisosteric Replacement : Substituting the sulfonyl group with phosphonate or carbonyl moieties to assess binding affinity changes.
  • In Vitro Assays : Evaluate antiviral or enzyme inhibition activity (e.g., hepatitis C virus polymerase inhibition models, as seen in related sulfolane derivatives) .
  • Computational Modeling : Density Functional Theory (DFT) calculates electronic effects of substituents on reactivity and binding pockets .

Q. How should researchers address contradictions in reported reactivity data for sulfolane derivatives under varying catalytic conditions?

  • Methodological Answer : Contradictions often arise from differences in solvent polarity, catalyst loading, or temperature. To resolve discrepancies:

  • Controlled Replication : Reproduce experiments using identical conditions (e.g., anhydrous solvents, inert atmosphere).
  • Kinetic Studies : Monitor reaction progress via TLC or in situ IR spectroscopy to identify intermediate species.
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., 4-chloro-2,3-dihydrothiophene derivatives) to isolate substituent-specific effects .

Data Analysis & Experimental Design

Q. What experimental controls are critical when evaluating the thermal stability of this compound?

  • Methodological Answer :

  • Baseline Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under nitrogen/air atmospheres.
  • Accelerated Aging Studies : Store samples at 40–60°C for 4–8 weeks to simulate long-term stability.
  • HPLC Purity Checks : Post-stability testing ensures no degradation byproducts (e.g., sulfonic acid derivatives) form .

Q. How can researchers mitigate interference from sulfonyl group hydrolysis during kinetic studies in aqueous media?

  • Methodological Answer : Use buffered solutions (pH 6–8) to suppress hydrolysis. For time-resolved studies, employ stopped-flow UV-Vis spectroscopy to capture rapid reaction intermediates. Alternatively, replace water with deuterated solvents (D2 _2O) to track proton exchange dynamics via 1H^1H-NMR .

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